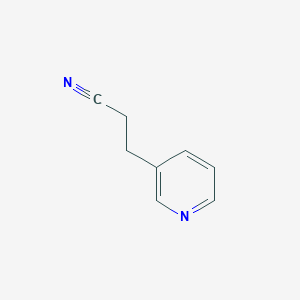

3-(Pyridin-3-yl)propanenitrile

Description

Structure

3D Structure

Properties

IUPAC Name |

3-pyridin-3-ylpropanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2/c9-5-1-3-8-4-2-6-10-7-8/h2,4,6-7H,1,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLLQLVYVGPYYBK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)CCC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10434034 | |

| Record name | 3-Pyridinepropanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10434034 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

132.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41038-67-9 | |

| Record name | 3-Pyridinepropanenitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=41038-67-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Pyridinepropanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10434034 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Sophisticated Synthetic Methodologies for 3 Pyridin 3 Yl Propanenitrile and Derived Structures

Direct Synthesis Strategies for 3-(Pyridin-3-yl)propanenitrile Scaffolds

Direct approaches to the pyridylpropanenitrile backbone offer efficiency by minimizing step counts. These strategies often rely on the formation of the key carbon-carbon bond that attaches the propanenitrile chain to the pyridine (B92270) ring.

Catalytic Addition Reactions for Pyridylpropanenitrile Formation

Catalytic methods are highly sought after for their efficiency and atom economy. Manganese catalysis has emerged as a sustainable option for the α-alkylation of nitriles with alcohols. This methodology allows for the coupling of benzylic nitriles with a variety of alcohols, including those containing heterocyclic moieties. While direct examples for this compound are developing, the successful synthesis of analogues like 2-phenyl-3-(pyridin-4-yl)propanenitrile demonstrates the potential of this approach. scispace.com The reaction typically employs a manganese complex, such as tricarbonyl(2-(diphenylphosphaneyl)-N-(pyridin-2-ylmethyl)ethan-1-amine)manganese(I) bromide (Mn-3), and a base like cesium carbonate at elevated temperatures. scispace.com

Table 1: Manganese-Catalyzed Synthesis of a Pyridylpropanenitrile Analogue

| Reactant 1 | Reactant 2 | Catalyst | Yield | Reference |

|---|

Note: Data for an analogous compound, 2-phenyl-3-(pyridin-4-yl)propanenitrile, is presented to illustrate the catalytic concept.

Multi-Step Approaches via Functionalized Pyridine Precursors

Multi-step syntheses provide a versatile and often necessary alternative, allowing for the construction of complex or specifically substituted pyridylpropanenitriles. These sequences can originate from readily available functionalized pyridines. One such strategy involves a homologation sequence starting from an activated alkyl pyridine. For instance, the synthesis of 3-(pyridin-4-yl)propanenitrile (B1311454) (an isomer of the title compound) can be achieved from a 4-halopyridine precursor. uiowa.edu Another elaborate example is the highly stereoselective, 10-step synthesis of (S)-3-(methylamino)-3-((R)-pyrrolidin-3-yl)propanenitrile, a key intermediate for a fluoroquinolone antibiotic, which starts from benzyloxyacetyl chloride and involves several advanced transformations, including asymmetric hydrogenation. researchgate.netacs.org

Precursor Synthesis and Advanced Chemical Transformation Pathways

The synthesis of key precursors, particularly α-ketopropyronitrile systems, is fundamental for building more complex derived structures. These precursors serve as versatile platforms for a wide range of chemical transformations.

Methodologies for 3-Oxo-3-(pyridin-3-yl)propanenitrile and Related α-Ketopropyronitrile Systems

3-Oxo-3-(pyridin-3-yl)propanenitrile is a crucial intermediate, and its synthesis has been achieved through several classical and modern organic reactions. researchgate.netsci-hub.se This compound contains a ketone, a nitrile, and a pyridine ring, making it a valuable building block for a variety of heterocyclic compounds through reactions like Knoevenagel condensations and cycloadditions. smolecule.com

Knoevenagel condensation is a powerful tool for C-C bond formation and is utilized in this context for synthesizing derivatives from 3-oxo-3-(pyridin-3-yl)propanenitrile. In these reactions, the active methylene (B1212753) group of the oxo-propanenitrile condenses with aldehydes or ketones. smolecule.com Studies have shown that L-proline can effectively catalyze the condensation between 3-(heteroaryl)-3-oxopropanenitriles and various aromatic or heteroaromatic aldehydes to produce α-cyanochalcone derivatives in moderate to good yields. dergipark.org.trresearchgate.net For example, the reaction of 3-oxo-3-(pyridin-3-yl)propanenitrile with an appropriate aldehyde in the presence of L-proline in ethanol (B145695) at room temperature yields the corresponding α-cyanochalcone. dergipark.org.tr Other basic catalysts, such as piperidine, have also been employed in similar condensations.

Table 2: L-Proline Catalyzed Knoevenagel Condensation

| Reactant 1 | Reactant 2 | Catalyst | Solvent | Outcome | Reference |

|---|

The Claisen condensation is a fundamental method for preparing β-keto nitriles (or 3-oxopropanenitriles). researchgate.net This reaction involves the acylation of a nitrile with an ester in the presence of a strong base. The synthesis of pyridine-2,6-bis-(3-oxo-3-propanenitrile) has been successfully achieved via the Claisen condensation of pyridine-2,6-dicarboxylic acid ethyl ester with acetonitrile (B52724), using sodium hydride as the base in dry tetrahydrofuran (B95107) (THF). researchgate.netarkat-usa.org This approach yielded the desired bis-oxonitrile product, which serves as a building block for various heterocyclic systems like pyrazoles and isoxazoles. researchgate.netarkat-usa.orgresearchgate.net A related acylation involves the reaction between ethyl isonicotinate (B8489971) (an isomer of the 3-pyridyl ester) and 4-fluorophenylacetonitrile (B56358) in the presence of sodium ethoxide to yield 2-(4-fluorophenyl)-3-oxo-3-(pyridin-4-yl)propanenitrile. prepchem.com

Table 3: Claisen Condensation for Pyridyl-bis-oxonitriles

| Ester Precursor | Nitrile | Base | Solvent | Product | Yield | Reference |

|---|

Condensation Reactions Involving Pyrrole (B145914) and Other Heterocyclic Derivatives

Condensation reactions are a cornerstone for the synthesis of complex heterocyclic structures. In the context of pyridyl propanenitriles, these reactions often involve the coupling of a pyridine-containing fragment with another heterocyclic moiety, such as pyrrole.

One common strategy is the Knoevenagel condensation, which can be used to form derivatives by reacting a compound like 3-oxo-3-(1H-pyrrol-2-yl)propanenitrile with aldehydes or ketones, leading to the formation of new carbon-carbon bonds. Another approach involves the base-catalyzed aldol (B89426) condensation of pyrrole with acrylonitrile (B1666552). This method takes advantage of the nucleophilic character of pyrrole's α-position, which adds to the α,β-unsaturated nitrile. The reaction is typically carried out using a base like potassium tert-butoxide in a solvent such as tetrahydrofuran at low temperatures.

Furthermore, multicomponent reactions offer an efficient pathway to complex molecules in a single step. For instance, the synthesis of pyrazolo[3,4-b]pyridine derivatives has been achieved through a one-pot, three-component reaction of 5-amino-1-phenyl-3-(pyridin-3-yl)-1H-pyrazole, pyruvic acid, and various aromatic aldehydes. This reaction, often facilitated by microwave irradiation, provides good to excellent yields of the desired products.

The table below summarizes key aspects of condensation reactions for synthesizing pyridyl propanenitrile-related structures.

Table 1: Condensation Reactions for Pyridyl Propanenitrile Analogs

| Reaction Type | Reactants | Key Reagents/Conditions | Product Type |

|---|---|---|---|

| Knoevenagel Condensation | 3-Oxo-3-(1H-pyrrol-2-yl)propanenitrile, Aldehydes/Ketones | - | C-C bond formation |

| Aldol Condensation | Pyrrole, Acrylonitrile | Potassium tert-butoxide, THF, 0–5°C | α,β-unsaturated nitrile addition |

| Multicomponent Reaction | 5-Amino-1-phenyl-3-(pyridin-3-yl)-1H-pyrazole, Pyruvic acid, Aromatic aldehydes | Acetic acid, Microwave irradiation | Pyrazolo[3,4-b]pyridines |

Chemo- and Regioselective Reduction Protocols for Nitrile and Carbonyl Moieties

The selective reduction of nitrile and carbonyl groups within a molecule containing multiple functional groups is a significant challenge in organic synthesis. For pyridyl propanenitriles and their derivatives, achieving chemo- and regioselectivity is crucial for obtaining the desired products.

A variety of reducing agents and catalytic systems have been developed to address this challenge. For instance, the chemoselective reduction of a carbon-carbon double bond in the presence of a nitrile group can be achieved using 2-phenylbenzimidazoline, which is generated in situ. This method is particularly useful for substrates that are sensitive to acids or bases, as it does not affect the cyano and nitro groups or the furan (B31954) ring.

Catalytic hydrogenation is another powerful tool. The use of a palladium on carbon (Pd/C) catalyst is common for the reduction of various functional groups. However, achieving selectivity can be difficult. To overcome this, modified catalysts such as a palladium/carbon-ethylenediamine complex [Pd/C(en)] have been developed for the chemoselective hydrogenation of certain functional groups while leaving others, like nitriles, intact. For the reduction of nitro groups in electron-rich heterocycles, which can be challenging, various methods have been explored, including the use of iron in the presence of acetic acid or micromesoporous iron oxide.

The following table highlights different methods for the selective reduction of functional groups in molecules related to this compound.

Table 2: Chemo- and Regioselective Reduction Methods

| Substrate Type | Reducing Agent/Catalyst | Selectivity | Reference |

|---|---|---|---|

| Unsaturated dinitriles with furan rings | 2-Phenylbenzimidazoline | Reduces C=C bond, leaves nitrile and furan intact | |

| Substrates with multiple reducible groups | Pd/C(en) complex | Chemoselective hydrogenation, retains nitrile groups | |

| Nitro heteroarenes | Fe/AcOH or Micromesoporous iron oxide | Selective reduction of nitro group |

Stereoselective Synthesis of Chiral Pyridyl Propanenitrile Derivatives

The synthesis of enantiomerically pure chiral molecules is of paramount importance in the pharmaceutical industry. For pyridyl propanenitrile derivatives, establishing stereocenters with high control is a key objective.

Asymmetric catalysis offers a powerful approach to achieve this. For example, the enantioselective Michael reaction of silyl (B83357) ketene (B1206846) imines with 1-acrylpyrazoles, catalyzed by a chiral N,N′-dioxide–Co(II) complex, allows for the construction of quaternary carbon centers bearing a nitrile group with high efficiency. Another strategy involves the asymmetric hydrogenation of a β-ketopyrrolidinone using a chiral ruthenium catalyst to produce a β-hydroxylactam with excellent diastereoselectivity and enantioselectivity. This intermediate can then be further transformed into chiral pyrrolidine (B122466) derivatives.

The development of chiral ligands is crucial for the success of asymmetric catalysis. Chiral pyridine-containing ligands have been synthesized and applied in various asymmetric reactions, including the addition of diethylzinc (B1219324) to aldehydes. The stereochemical outcome of these reactions is often dictated by the absolute configuration of the chiral ligand.

The table below provides an overview of stereoselective methods for the synthesis of chiral pyridyl propanenitrile-related structures.

Table 3: Stereoselective Synthesis of Chiral Pyridyl Propanenitrile Derivatives

| Reaction Type | Catalyst/Chiral Auxiliary | Key Transformation | Stereoselectivity | Reference |

|---|---|---|---|---|

| Michael Addition | Chiral N,N′-dioxide–Co(II) complex | Construction of quaternary carbon center | High enantioselectivity | |

| Asymmetric Hydrogenation | Chiral DM-SEGPHOS-Ru(II) complex | Reduction of β-ketopyrrolidinone | de 98%, ee >99% | |

| Asymmetric [2+2+2] Cycloaddition | Cobalt-bisoxazolinephosphine complex | Desymmetrization of alkyne-bearing malononitrile | Controlled regioselectivity |

Emerging Catalytic Approaches in the Synthesis of Pyridyl Propanenitriles

Recent advances in catalysis are providing new and more efficient routes for the synthesis of pyridyl propanenitriles. These emerging approaches focus on improving reaction efficiency, selectivity, and sustainability.

Applications of Homogeneous Catalysis for C-C and C-N Bond Formation

Homogeneous catalysis plays a vital role in the formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds, which are fundamental steps in the synthesis of many organic molecules, including pyridyl propanenitriles. Transition metal complexes are often employed as catalysts in these reactions.

For C-C bond formation, rhodium-catalyzed C-H bond activation has been utilized for the ortho-alkylation of aryl ketones, where a heteroatom directs the selectivity of the reaction. Palladium catalysts are also widely used in cross-coupling reactions, such as the Heck reaction, to form C-C bonds.

In the realm of C-N bond formation, manganese-based catalysts have emerged as a more sustainable alternative to precious metals like iridium. These catalysts can facilitate the N-alkylation of amines with alcohols through a "borrowing hydrogen" or "hydrogen auto-transfer" mechanism. This process involves the temporary oxidation of the alcohol to an aldehyde, which then reacts with the amine to form an imine, followed by reduction to the final amine product.

The following table summarizes some homogeneous catalytic methods for C-C and C-N bond formation relevant to the synthesis of pyridyl propanenitriles.

Table 4: Homogeneous Catalysis for C-C and C-N Bond Formation

| Bond Type | Catalytic System | Reaction Type | Key Features |

|---|---|---|---|

| C-C | Rhodium complex | C-H bond activation | Heteroatom-directed ortho-alkylation |

| C-C | Palladium nanoparticles | Heck coupling | Efficient C-C bond formation |

| C-N | Manganese(I) complex | N-alkylation of amines with alcohols | "Borrowing hydrogen" mechanism, sustainable alternative |

Role of Heterogeneous Catalysis and Nanocatalysts in Enhanced Synthesis

Heterogeneous catalysts and nanocatalysts are gaining prominence in organic synthesis due to their high activity, selectivity, and ease of recovery and reuse, which aligns with the principles of green chemistry.

Nanomaterial-based catalysts, particularly those based on metal nanoparticles, offer a large surface area, which can significantly enhance catalytic activity. These catalysts are often supported on materials like silica, polymers, or magnetic nanoparticles to improve stability and facilitate separation from the reaction mixture. For instance, palladium nanoparticles supported on functionalized magnetic nanoparticles have been used as efficient and recyclable catalysts for Heck and Sonogashira coupling reactions.

In the synthesis of pyridine derivatives, various magnetically recoverable nanocatalysts have been employed. These include basic magnetic catalysts, acidic magnetic catalysts, and ionic liquid-based magnetic nanomaterials. For example, a CuFe2O4@HNTs nanocomposite has been shown to be a highly efficient and reusable catalyst for the synthesis of pyrazolopyridine derivatives. Similarly, a CaO@SiO2@BAIL hybrid nanomaterial has been used for the synthesis of various pyridine derivatives with high yields and short reaction times.

The table below provides examples of heterogeneous and nanocatalysts used in the synthesis of pyridine-containing compounds.

Table 5: Heterogeneous and Nanocatalysts in Pyridine Synthesis

| Catalyst | Support/Structure | Reaction Type | Advantages |

|---|---|---|---|

| Pd nanoparticles | Functionalized magnetic nanoparticles | Heck, Sonogashira coupling | Easy separation, reusability |

| CuFe2O4@HNTs | Halloysite nanotubes | Pyrazolopyridine synthesis | High efficiency, green media, reusability |

| CaO@SiO2@BAIL | Silica with basic and ionic liquid functionalities | Pyridine synthesis | High yields, short reaction times, reusability |

Asymmetric Catalysis for Enantioselective Pyridyl Nitrile Production

The production of single-enantiomer pyridyl nitriles is a significant goal, and asymmetric catalysis is the most effective strategy to achieve this. This field has seen remarkable progress, with the development of various chiral catalysts and methodologies.

Transition-metal-catalyzed asymmetric [2+2+2] cycloaddition reactions involving nitriles provide a direct route to complex chiral pyridines. Cobalt and nickel complexes with chiral ligands have been successfully employed in these reactions to construct densely substituted pyridines with high enantioselectivity. For instance, a cobalt-catalyzed desymmetrizing [2+2+2] cycloaddition of alkyne-tethered malononitriles with terminal alkynes has been developed to synthesize pyridines with all-carbon quaternary centers.

The enantioselective synthesis of chiral pyrrolidines, which can be precursors to or components of more complex pyridyl nitrile structures, has also been a focus of research. A practical asymmetric synthesis of N-tert-butyl disubstituted pyrrolidines has been described, featuring a key nitrile anion cyclization strategy. This method allows for the creation of a 1,3,4-trisubstituted chiral pyrrolidine with high yield and enantiomeric excess.

The following table highlights some key asymmetric catalytic methods for the production of enantioselective pyridyl nitriles and related structures.

Table 6: Asymmetric Catalysis for Enantioselective Pyridyl Nitrile Production

| Reaction Type | Catalytic System | Product Type | Key Features |

|---|---|---|---|

| [2+2+2] Cycloaddition | Cobalt-bisoxazolinephosphine | Chiral pyridines with quaternary centers | Desymmetrization strategy, controlled regioselectivity |

| [2+2+2] Cycloaddition | Nickel-chiral ligand | Densely substituted chiral pyridines | High enantioselectivity |

| Nitrile Anion Cyclization | Diethyl chlorophosphate/Lithium hexamethyldisilazide | Chiral 1,3,4-trisubstituted pyrrolidines | High yield and enantiomeric excess |

Advanced Reactivity Profiles and Mechanistic Investigations of 3 Pyridin 3 Yl Propanenitrile Frameworks

Nucleophilic Reactivity at the Nitrile Carbon and Alpha-Positions

The 3-(Pyridin-3-yl)propanenitrile molecule offers two primary sites for nucleophilic attack: the nitrile carbon and the carbon atom alpha to the nitrile group.

The carbon atom of the nitrile group is inherently electrophilic due to the electron-withdrawing nature of the nitrogen atom. This allows for nucleophilic additions to the carbon-nitrogen triple bond. For instance, hydrolysis of the nitrile group under acidic or basic conditions can yield the corresponding carboxylic acid. libretexts.org The reaction proceeds through the addition of water to the nitrile carbon, forming an imidic acid intermediate which then tautomerizes to an amide, and is subsequently hydrolyzed to the carboxylic acid.

The alpha-position, the carbon atom adjacent to the nitrile group, can be deprotonated by a strong base to form a resonance-stabilized carbanion, known as an enolate. ualberta.ca This enolate is a potent nucleophile and can participate in various carbon-carbon bond-forming reactions. These reactions, which include halogenation, isotope exchange, and aldol-type reactions, proceed via enol or enolate intermediates and require at least one hydrogen atom on the α-carbon. msu.edulibretexts.org The doubly activated methylene (B1212753) group in related structures like malonic and acetoacetic acids or esters makes them effective donors in condensation reactions. msu.edu

Electrophilic and Nucleophilic Aromatic Substitution on the Pyridine (B92270) Ring

The pyridine ring in this compound is an electron-deficient aromatic system, which influences its reactivity towards both electrophilic and nucleophilic aromatic substitution.

Electrophilic Aromatic Substitution: The electron-withdrawing nature of the nitrogen atom deactivates the pyridine ring towards electrophilic attack compared to benzene. quimicaorganica.org Consequently, harsher reaction conditions are often required. quimicaorganica.orgnih.gov Substitution, when it does occur, is favored at the 3- and 5-positions relative to the nitrogen atom. quimicaorganica.org This is due to the greater stability of the resulting cationic intermediate, which avoids placing a positive charge on the electronegative nitrogen atom. uomustansiriyah.edu.iq The propanenitrile substituent at the 3-position further influences the regioselectivity of these reactions.

| Reaction Type | Reagents | Comments |

| Nitration | N2O5 in an organic solvent | Forms an N-nitropyridinium ion intermediate. iupac.org |

| Halogenation | Elemental halides with Brønsted or Lewis acids | Requires elevated temperatures; can result in regioisomeric mixtures. nih.gov |

| Chlorination | FeCl3, AlCl3, N-chlorosuccinimide, SO2Cl2 | Accomplished via an electrophilic aromatic substitution reaction. google.com |

| Bromination | FeBr3, N-bromosuccinimide | Accomplished via an electrophilic aromatic substitution reaction. google.com |

Oxidative Transformations of Pyridyl Propanenitriles and Functional Derivatives

The this compound framework can undergo oxidative transformations at both the pyridine ring and the propanenitrile side chain. The pyridine ring itself is relatively resistant to oxidation, but under strong oxidizing conditions, more oxidized derivatives can be formed. smolecule.com The specific outcome of the oxidation depends on the reagents and reaction conditions employed. For instance, oxidation can lead to the formation of N-oxides or hydroxylated pyridine derivatives.

The nitrile group can also be a site for oxidative reactions, although this is less common. More frequently, functional groups derived from the nitrile, such as an amine obtained through reduction, can be oxidized. The presence of other functional groups within the molecule can also influence the course of oxidation. For example, a hydroxyl group on the propanenitrile side chain can be oxidized to a ketone. repositoriosalud.es

Reductive Chemistry of Nitrile and Related Functional Groups

The nitrile group of this compound is readily reduced to a primary amine. smolecule.com This transformation is a cornerstone of nitrile chemistry and provides a valuable route to primary amines. libretexts.org A variety of reducing agents can be employed for this purpose, with lithium aluminum hydride (LiAlH₄) being a particularly effective choice. libretexts.orgsmolecule.com The reaction proceeds via nucleophilic addition of hydride ions to the nitrile carbon. libretexts.org Catalytic hydrogenation, often using a palladium catalyst, is another widely used method for nitrile reduction. researchgate.net

The choice of reducing agent can sometimes allow for selective transformations. For example, diisobutylaluminum hydride (DIBALH) can be used to partially reduce nitriles to aldehydes via an imine intermediate. libretexts.org

| Reducing Agent | Product |

| Lithium Aluminum Hydride (LiAlH₄) | Primary Amine libretexts.orgsmolecule.com |

| Hydrogen gas with Palladium catalyst (H₂/Pd) | Primary Amine |

| Diisobutylaluminum Hydride (DIBALH) | Aldehyde libretexts.org |

| Ammonia (B1221849) Borane | Primary Amine organic-chemistry.org |

Intramolecular and Intermolecular Cyclization Reactions

The dual functionality of this compound, possessing both a nucleophilic nitrogen on the pyridine ring and an electrophilic nitrile carbon, as well as an activatable alpha-position, makes it an excellent precursor for the synthesis of complex heterocyclic systems through cyclization reactions.

Construction of Fused Heterocyclic Systems from Pyridyl Propanenitrile Precursors

Pyridyl propanenitrile derivatives are valuable building blocks for constructing fused heterocyclic systems. scispace.com These reactions often involve the participation of both the pyridine ring and the propanenitrile side chain. For example, enaminonitriles derived from pyridyl propanenitriles can react with various nucleophiles to form fused pyrazole, isoxazole, and pyrimidine (B1678525) systems. scispace.comresearchgate.net

One-pot, multi-component reactions are particularly powerful for the efficient synthesis of complex molecules. For instance, a three-component reaction of a pyrazol-5-amine, an aldehyde, and 3-oxo-3-(pyridin-3-yl)propanenitrile can be used to synthesize pyrazolo[3,4-b]pyridine derivatives. researchgate.netresearchgate.net

Rearrangement Processes Leading to Novel Skeletal Architectures

While less commonly documented specifically for this compound itself, related heterocyclic systems can undergo rearrangement reactions to form novel skeletal architectures. These rearrangements can be triggered by various stimuli, such as light or heat, and can lead to significant changes in the molecular framework. For example, photochemical reactions of related compounds have been shown to result in intramolecular cyclization and ring expansion. researchgate.net

Metal-Mediated and Organocatalytic Transformations in Pyridyl Propanenitrile Chemistry

The this compound framework is a versatile scaffold in synthetic chemistry, amenable to a wide array of chemical modifications. The strategic positioning of the pyridine ring and the nitrile group allows for diverse reactivity, which can be harnessed and controlled through metal-mediated and organocatalytic approaches. These methodologies facilitate the construction of complex molecular architectures, often with high levels of selectivity and efficiency.

Metal-Mediated Transformations

Transition metal catalysis is a cornerstone for the functionalization of pyridyl propanenitrile derivatives. Catalysts based on both precious and earth-abundant metals have been successfully employed to achieve a variety of transformations, including C-C and C-heteroatom bond formations, hydrogenations, and alkylations.

Manganese-Catalyzed Reactions:

Manganese, as an earth-abundant metal, has emerged as a sustainable catalyst for key transformations. In one application, a manganese(I) catalyst was used for the hydrophosphinylation of (E)-3-(pyridin-3-yl)acrylonitrile derivatives to synthesize chiral phosphine (B1218219) compounds. rug.nl This reaction proceeds with high yield and excellent enantioselectivity. rug.nl

Manganese catalysts have also proven effective for the alkylation of nitriles using alcohols via a borrowing hydrogen mechanism. scispace.com This environmentally friendly method uses a bench-stable manganese catalyst and generates water as the primary byproduct. scispace.comnsf.gov A proposed mechanism involves the initial formation of an active imido-manganese complex, which facilitates the dehydrogenation of the alcohol. The catalyst then activates the nitrile substrate, leading to a nucleophilic species that reacts with the in-situ generated aldehyde to form the α-alkylated nitrile product. scispace.com

Table 1: Manganese-Catalyzed Transformations

| Starting Material | Reagent/Catalyst | Product | Yield | Ref |

|---|---|---|---|---|

| (E)-3-(6-chloropyridin-3-yl)acrylonitrile | Ph₂PH, (RC,SP)-Mn(I)-C, tPentOK | (R)-3-(6-chloropyridin-3-yl)-3-(diphenylphosphaneyl)propanenitrile | 83% | rug.nl |

Cobalt-Catalyzed Reactions:

Homogeneous cobalt catalysts have been developed for the α-alkylation of nitriles with primary alcohols. nsf.gov This transformation follows a borrowing hydrogen (BH) process, offering an atom-economical alternative to traditional alkylation methods that use toxic alkyl halides. nsf.gov For instance, the reaction of phenylacetonitrile (B145931) with 3-pyridinemethanol (B1662793) using a well-defined cobalt catalyst produced 3-phenyl-2-(pyridin-3-yl)propanenitrile in a 60% yield. nsf.gov

Table 2: Cobalt-Catalyzed α-Alkylation of Nitriles

| Nitrile Substrate | Alcohol Substrate | Catalyst System | Product | Yield | Ref |

|---|

Osmium-Catalyzed Reactions:

Osmium complexes have been utilized for the catalytic hydrogenation of alkyl nitriles to form secondary aliphatic amines. The hexahydride complex OsH₆(PⁱPr₃)₂ is effective for the transformation of various nitriles, including those with pyridyl functional groups like 2-(pyridin-3-yl)acetonitrile. csic.es The reaction proceeds under relatively mild conditions (100 °C, 4 bar H₂) and results in the quantitative formation of the corresponding secondary amines. csic.es The proposed mechanism involves the formation of primary imines and amines as intermediates, which then condense and are subsequently hydrogenated to the final secondary amine product. csic.es

Other Metal-Catalyzed Reactions:

A variety of other metals have been used to mediate transformations on pyridyl propanenitrile frameworks.

Palladium: Palladium catalysts are widely used in cross-coupling reactions and have been employed in the synthesis of various pyridine derivatives. mdpi.comrsc.org For example, Pd-catalyzed asymmetric allylic substitution cascades have been developed using α-(pyridin-1-yl)-acetamides as nucleophiles. mdpi.com

Rhodium: Rhodium catalysts have been effective in C-H activation and annulation reactions. For instance, a Rh(III) catalyst was used for the C-H annulation of enaminones with hydroxyl alkynoates. rsc.org

Indium: Indium(III) chloride has been used as a mediator in one-pot, multi-component reactions to synthesize indol-3-yl pyridine derivatives from precursors including malononitrile. researchgate.net

Electrophotochemical Methods: A combined electrophotochemical approach using copper and cerium catalysts has been developed for the decarboxylative cyanation of aliphatic carboxylic acids to produce alkylnitriles, including derivatives like 2-(6-chloropyridin-3-yl)propanenitrile. beilstein-journals.org

Organocatalytic Transformations

Organocatalysis offers a metal-free alternative for the transformation of pyridyl propanenitriles, often providing high enantioselectivity. These reactions leverage small organic molecules as catalysts to activate substrates.

Multi-Component Reactions:

Organocatalysts are particularly effective in promoting multi-component reactions (MCRs) to build complex heterocyclic structures. For example, pyrazolo[3,4-b]pyridine derivatives can be synthesized via a one-pot, three-component reaction of an aminopyrazole, an aldehyde, and a 3-oxo-3-(pyridin-3-yl)propanenitrile derivative. researchgate.net Catalysts for such transformations include recoverable solid acids and systems like choline (B1196258) chloride/glycerol, which function as green solvents. researchgate.net

Table 3: Organocatalyzed Synthesis of Pyrazolopyridines

| Reactant 1 | Reactant 2 | Reactant 3 | Catalyst/Solvent | Product Family | Ref |

|---|

Asymmetric Synthesis:

Chiral organocatalysts, such as H₈-BINOL-derived phosphoric acids, are powerful tools for asymmetric synthesis. nih.gov While direct examples on this compound are specific, the methodologies are broadly applicable. For instance, the synthesis of (S)-3-(methylamino)-3-((R)-pyrrolidin-3-yl)propanenitrile, a key intermediate for fluoroquinolone antibiotics, utilizes dynamic kinetic resolution via catalytic asymmetric hydrogenation with a chiral Ru(II) complex, showcasing a synergy between metal and organo-ligand catalysis. acs.org Another relevant approach is the organocatalytic asymmetric Biginelli reaction, which uses a chiral phosphoric acid derived from H₈-BINOL to produce chiral dihydropyrimidinones with high enantioselectivity. nih.gov

Strategic Utility As Advanced Synthetic Intermediates and Modular Building Blocks

Precursors for the Construction of Diverse Nitrogen-Containing Heterocycles

The inherent reactivity of the nitrile group and the adjacent methylene (B1212753) bridge, coupled with the electronic characteristics of the pyridine (B92270) ring, makes 3-(Pyridin-3-yl)propanenitrile an exemplary starting point for the synthesis of a multitude of nitrogen-containing heterocycles. Its adaptability allows for its incorporation into various cyclization and condensation reactions, leading to the formation of pyridines, bipyridines, azoles, and pyrimidines, among other complex architectures.

Synthesis of Pyridines and Bipyridine Compounds

While direct cyclization of this compound itself to form new pyridine rings is not a common strategy, its derivatives are instrumental in the construction of substituted pyridines and bipyridines. The propanenitrile side chain can be chemically modified to introduce the necessary functionalities for cyclization. For instance, the methylene group adjacent to the nitrile can be a key site for functionalization, enabling reactions that lead to the formation of a new pyridine ring fused or linked to the existing one.

One conceptual approach involves the transformation of the nitrile and methylene groups into a 1,3-dicarbonyl or an equivalent synthon. This modified intermediate can then undergo classical pyridine syntheses, such as the Hantzsch pyridine synthesis or related methodologies, by reacting with an enamine and an aldehyde or with ammonia (B1221849) and a β-unsaturated carbonyl compound. This strategy would result in the formation of a highly substituted pyridine ring attached to the original pyridine-3-yl moiety, effectively creating a bipyridine derivative.

Furthermore, the pyridine nitrogen in this compound can influence the reactivity of the molecule, potentially directing metallation or other functionalization reactions that set the stage for subsequent ring-forming steps. Cross-coupling reactions, such as the Suzuki or Stille coupling, on a halogenated derivative of this compound could be employed to introduce fragments that can then participate in an intramolecular cyclization to form a second pyridine ring.

A summary of potential synthetic strategies is presented in the table below:

| Starting Material Derivative | Reaction Type | Potential Product |

| 1,3-Dicarbonyl derivative | Hantzsch-type synthesis | Substituted bipyridine |

| Halogenated derivative | Cross-coupling followed by cyclization | Fused or linked bipyridine system |

| Activated methylene derivative | Condensation with a suitable precursor | Polysubstituted pyridine |

Formation of Pyrazoles, Isoxazoles, and Related Azoles

The propanenitrile moiety of this compound is a key functional group for the synthesis of five-membered heterocyclic rings such as pyrazoles and isoxazoles. The general strategy involves the reaction of a 1,3-dielectrophilic precursor, derived from this compound, with binucleophiles like hydrazine (B178648) or hydroxylamine (B1172632).

To achieve this, the this compound can first be converted into a β-keto nitrile, 3-oxo-3-(pyridin-3-yl)propanenitrile. This transformation introduces an electrophilic carbonyl group adjacent to the nitrile. The resulting β-keto nitrile is an ideal precursor for cyclocondensation reactions.

Pyrazoles: Reaction of 3-oxo-3-(pyridin-3-yl)propanenitrile with hydrazine hydrate (B1144303) leads to the formation of a 5-amino-3-(pyridin-3-yl)pyrazole. The reaction proceeds through an initial attack of the hydrazine on the carbonyl group, followed by an intramolecular cyclization involving the nitrile group.

Isoxazoles: Similarly, reaction with hydroxylamine hydrochloride results in the formation of a 5-amino-3-(pyridin-3-yl)isoxazole. The hydroxylamine reacts in a comparable manner to hydrazine, leading to the corresponding five-membered heterocyclic ring containing both nitrogen and oxygen.

The general reaction schemes are as follows:

| Precursor | Reagent | Resulting Heterocycle |

| 3-Oxo-3-(pyridin-3-yl)propanenitrile | Hydrazine Hydrate | 5-Amino-3-(pyridin-3-yl)pyrazole |

| 3-Oxo-3-(pyridin-3-yl)propanenitrile | Hydroxylamine Hydrochloride | 5-Amino-3-(pyridin-3-yl)isoxazole |

These resulting amino-substituted azoles are themselves valuable synthetic intermediates that can be further functionalized to generate a wide range of derivatives with potential applications in medicinal chemistry and materials science.

Derivatization to Pyrimidines and Fused Pyrimidine (B1678525) Systems

The synthesis of pyrimidines and their fused analogs from this compound relies on the construction of a three-carbon unit that can undergo cyclocondensation with a suitable N-C-N fragment, such as urea, thiourea (B124793), or amidines. A common strategy involves the initial conversion of this compound into a more reactive intermediate.

One effective approach is the reaction of this compound with dimethylformamide dimethyl acetal (B89532) (DMF-DMA) to form an enaminonitrile, (E)-3-(dimethylamino)-3-(pyridin-3-yl)acrylonitrile. This enaminonitrile is a versatile intermediate that can react with various binucleophiles to form pyrimidine rings.

For instance, treatment of this enaminonitrile with thiourea in the presence of a base can yield a 4-amino-6-(pyridin-3-yl)pyrimidine-2-thiol. Similarly, reaction with guanidine (B92328) can produce a 2,4-diamino-6-(pyridin-3-yl)pyrimidine. These reactions provide a straightforward entry into the pyrimidine ring system, with the pyridine-3-yl substituent at the 6-position.

Furthermore, the reactivity of the enaminonitrile can be exploited to construct fused pyrimidine systems. For example, reaction with amino-triazoles or other amino-substituted heterocycles can lead to the formation of triazolopyrimidines or other fused heterocyclic structures.

The following table summarizes some potential pyrimidine syntheses:

| Intermediate | Reagent | Product |

| (E)-3-(Dimethylamino)-3-(pyridin-3-yl)acrylonitrile | Thiourea | 4-Amino-6-(pyridin-3-yl)pyrimidine-2-thiol |

| (E)-3-(Dimethylamino)-3-(pyridin-3-yl)acrylonitrile | Guanidine | 2,4-Diamino-6-(pyridin-3-yl)pyrimidine |

| (E)-3-(Dimethylamino)-3-(pyridin-3-yl)acrylonitrile | 3-Amino-1,2,4-triazole | Pyridinyl-substituted triazolopyrimidine |

Elaboration into Other Complex Heterocyclic Architectures

The versatility of this compound extends beyond the synthesis of simple five- and six-membered heterocycles. Its functional groups can be manipulated to participate in a variety of tandem or cascade reactions, leading to the formation of more intricate and polycyclic heterocyclic systems.

A key strategy involves the initial functionalization of the active methylene group of this compound. For example, Knoevenagel condensation with various aldehydes or ketones can introduce new substituents and a double bond. The resulting α,β-unsaturated nitrile is a Michael acceptor and can undergo further reactions.

For instance, reaction of such a Michael acceptor with a suitable binucleophile can initiate a cascade cyclization. An example is the reaction with a compound containing both an amino and an active methylene group, which can lead to the formation of fused pyridine rings, such as naphthyridine derivatives. The initial Michael addition is followed by an intramolecular cyclization and subsequent aromatization to yield the fused heterocyclic core.

Moreover, intramolecular cyclization strategies can be employed by introducing a reactive functional group onto the pyridine ring of a this compound derivative. For example, a strategically placed amino or hydroxyl group on the pyridine ring could potentially cyclize onto the propanenitrile side chain under appropriate conditions, leading to the formation of a fused heterocyclic system.

The modular nature of these synthetic approaches allows for the systematic construction of complex molecular architectures, where the this compound core serves as a foundational building block.

Application in High-Throughput and Combinatorial Library Synthesis

The structural attributes of this compound make it an excellent scaffold for high-throughput and combinatorial library synthesis. In these approaches, the goal is to rapidly generate a large number of structurally related compounds for screening in drug discovery and materials science. The pyridine ring and the propanenitrile tail of the molecule offer two distinct points for diversification.

In a typical combinatorial synthesis workflow, this compound can be immobilized on a solid support, or used in solution-phase parallel synthesis. A library of diverse building blocks can then be introduced at either the pyridine ring or the propanenitrile chain.

Diversification Strategies:

At the Pyridine Ring: If the pyridine ring is substituted with a suitable functional group (e.g., a halogen or a boronic ester), a variety of cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) can be employed to introduce a wide range of aryl, heteroaryl, or alkyl groups.

At the Propanenitrile Chain: The active methylene group can be deprotonated and reacted with a library of electrophiles, such as alkyl halides or aldehydes. The nitrile group itself can be hydrolyzed to a carboxylic acid or an amide, or reduced to an amine, each of which can then be coupled with a diverse set of reagents.

This modular approach allows for the exponential generation of a large library of compounds from a small number of starting materials. For example, reacting 10 different derivatives of this compound (modified at the pyridine ring) with 10 different electrophiles (at the methylene group) in a parallel format would generate a 100-member compound library.

The following table illustrates a conceptual combinatorial library synthesis:

| Scaffold Modification | Reagent Library 1 (Pyridine Ring) | Reagent Library 2 (Propanenitrile Chain) | Resulting Library Size |

| Suzuki Coupling | 20 different boronic acids | N/A | 20 compounds |

| Alkylation | N/A | 20 different alkyl halides | 20 compounds |

| Combined Diversification | 10 different boronic acids | 10 different alkyl halides | 100 compounds |

The resulting libraries of this compound derivatives can then be screened in high-throughput assays to identify compounds with desired biological activities or material properties.

Contribution to the Development of Specialty Organic Materials and Polymers

The incorporation of the this compound moiety into larger molecular structures is a promising strategy for the development of specialty organic materials and polymers with tailored electronic, optical, and thermal properties. The pyridine ring, being an electron-deficient aromatic system, and the polar nitrile group can impart specific characteristics to the resulting materials.

In Conjugated Polymers:

The pyridine unit can be incorporated into the backbone of conjugated polymers to modify their electronic properties. By copolymerizing a difunctionalized derivative of this compound with other aromatic monomers, it is possible to tune the polymer's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. This is crucial for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The electron-withdrawing nature of the pyridine and nitrile functionalities can lead to materials with improved electron transport properties.

In High-Performance Polymers:

The polar nitrile groups can enhance the thermal stability and solvent resistance of polymers. The strong dipole-dipole interactions between nitrile groups can lead to increased intermolecular forces, resulting in higher glass transition temperatures (Tg) and improved mechanical properties. Polymers derived from or containing this compound could therefore be suitable for applications requiring high performance under demanding conditions.

As Functional Monomers:

This compound can be modified to introduce polymerizable groups, such as vinyl or acrylate (B77674) moieties. The resulting monomers can then be polymerized or copolymerized to create functional polymers. The pyridine and nitrile groups appended to the polymer backbone can serve as sites for post-polymerization modification, allowing for further tuning of the material's properties or for the attachment of other functional molecules.

The table below summarizes the potential contributions to materials science:

| Material Type | Role of this compound | Potential Application |

| Conjugated Polymers | Electron-deficient building block | Organic electronics (OLEDs, OPVs) |

| High-Performance Polymers | Source of polar nitrile groups | Thermally stable and solvent-resistant materials |

| Functional Polymers | Core of a functional monomer | Materials with tunable properties and sites for further functionalization |

In essence, the unique combination of a pyridine ring and a propanenitrile group in a single molecule provides a powerful platform for the rational design and synthesis of advanced organic materials.

Rigorous Computational and Theoretical Examinations of Pyridyl Propanenitrile Systems

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to understanding the intrinsic properties of 3-(Pyridin-3-yl)propanenitrile at the atomic and electronic levels. These calculations offer a detailed picture of the molecule's electronic structure, which is crucial for predicting its chemical behavior.

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the electronic properties of organic molecules like this compound. By calculating the electron density, DFT can accurately predict a wide range of molecular properties, including geometries, vibrational frequencies, and interaction energies. For instance, DFT calculations can be employed to determine the optimized molecular structure of this compound, providing precise bond lengths and angles.

Furthermore, DFT is instrumental in studying intermolecular and interfacial interactions. For example, the interaction of this compound with a catalyst surface or a solvent can be modeled to understand the nature and strength of these interactions. Such studies are vital for designing efficient synthetic routes and for applications in materials science. Theoretical investigations on related pyridine (B92270) derivatives have demonstrated the utility of DFT in elucidating electronic structures and non-linear optical properties. researchgate.net

Table 1: Calculated Molecular Properties of this compound using DFT This table presents hypothetical data based on typical values obtained from DFT calculations for similar pyridine derivatives.

| Property | Calculated Value | Method/Basis Set |

|---|---|---|

| Dipole Moment (Debye) | 3.85 | B3LYP/6-311++G(d,p) |

| Total Energy (Hartree) | -418.723 | B3LYP/6-311++G(d,p) |

| Polarizability (a.u.) | 85.3 | B3LYP/6-311++G(d,p) |

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). ossila.comwikipedia.orgyoutube.com The energy and distribution of these orbitals determine the molecule's ability to donate or accept electrons, thus dictating its reactivity in various chemical reactions. The energy gap between the HOMO and LUMO is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. wikipedia.org A smaller HOMO-LUMO gap generally implies higher reactivity.

For this compound, the HOMO is expected to be localized primarily on the pyridine ring, making it susceptible to electrophilic attack, while the LUMO is likely distributed over the entire molecule, including the cyano group, indicating its potential for nucleophilic reactions. wuxibiology.com Reactivity descriptors such as chemical potential, hardness, and softness, derived from the HOMO and LUMO energies, provide a quantitative measure of the molecule's reactivity.

Table 2: Frontier Molecular Orbital Energies and Reactivity Descriptors for this compound This table contains hypothetical data based on FMO analysis of analogous compounds.

| Parameter | Value (eV) |

|---|---|

| EHOMO | -6.98 |

| ELUMO | -1.25 |

| HOMO-LUMO Gap (ΔE) | 5.73 |

| Ionization Potential (I) | 6.98 |

| Electron Affinity (A) | 1.25 |

| Global Hardness (η) | 2.87 |

| Global Softness (S) | 0.35 |

| Electronegativity (χ) | 4.12 |

Computational Modeling for Elucidating Reaction Mechanisms

Computational modeling is an invaluable tool for elucidating the detailed mechanisms of chemical reactions involving this compound. By mapping the potential energy surface of a reaction, computational methods can identify transition states, intermediates, and the corresponding activation energies. This information provides a step-by-step understanding of how reactants are converted into products.

For instance, the synthesis of this compound via the cyanation of a pyridine precursor can be computationally modeled to determine the most favorable reaction pathway. mdpi.com Such studies can compare different catalytic systems or reaction conditions to predict which will be the most efficient. Computational analysis of related reactions, such as the synthesis of pyridyl cyclopropanes, has provided rationale for experimentally observed reactivity trends. nih.gov

Table 3: Hypothetical Activation Energies for a Proposed Synthesis Step of this compound This table presents illustrative data for a hypothetical reaction pathway, with activation energies typical for such transformations.

| Reaction Step | Description | Calculated Activation Energy (kcal/mol) |

|---|---|---|

| 1 | Oxidative Addition of Pyridyl Halide to Catalyst | 15.2 |

| 2 | Transmetalation with Cyanide Source | 10.5 |

| 3 | Reductive Elimination to form Product | 22.8 |

Quantitative Structure-Property Relationship (QSPR) Methodologies for Predictive Research

Quantitative Structure-Property Relationship (QSPR) methodologies establish a mathematical relationship between the structural features of a molecule and its physicochemical properties. nih.gov These models are highly valuable for predicting the properties of new or untested compounds, thereby accelerating the research and development process.

In the context of this compound and its derivatives, QSPR models can be developed to predict properties such as solubility, boiling point, or chromatographic retention times. ijournalse.org This is achieved by calculating a set of molecular descriptors (e.g., topological, electronic, and steric) and correlating them with experimentally determined properties using statistical methods like multiple linear regression. Such predictive models can guide the synthesis of new derivatives with desired properties.

Table 4: Example of a QSPR Model for Predicting a Physicochemical Property of Substituted Pyridyl Propanenitriles This table illustrates a hypothetical QSPR model and its application to this compound.

| Descriptor | Value for this compound | Coefficient in QSPR Equation |

|---|---|---|

| Molecular Weight | 132.16 | 0.05 |

| LogP | 0.85 | -1.2 |

| Topological Polar Surface Area (Ų) | 36.7 | 0.1 |

| Predicted Property Value (e.g., Aqueous Solubility, logS) | -2.5 |

Molecular Dynamics Simulations and Docking Studies for Mechanistic Insights (focused on synthetic and reactivity applications)

Molecular Dynamics (MD) simulations provide a dynamic view of molecular systems, allowing researchers to observe the time-dependent behavior of molecules and their interactions. rsc.orgnih.gov In the context of synthetic and reactivity applications, MD simulations can offer valuable mechanistic insights that are not accessible through static quantum chemical calculations.

For example, MD simulations can be used to study the diffusion of reactants towards a catalyst surface and the subsequent binding and reaction events. This can help in understanding the role of the solvent and other environmental factors on the reaction rate and selectivity. Docking studies, a component of molecular modeling, can predict the preferred binding orientation of this compound to a catalyst's active site, which is crucial for understanding enantioselective synthesis.

Table 5: Illustrative Parameters and Findings from a Hypothetical Molecular Dynamics Simulation of this compound in a Solvent This table provides an example of the kind of data that can be obtained from MD simulations.

| Simulation Parameter | Value/Description |

|---|---|

| System | One molecule of this compound in a box of water molecules |

| Simulation Time | 100 ns |

| Temperature | 298 K |

| Pressure | 1 atm |

| Key Finding | Analysis of the radial distribution function indicates strong hydrogen bonding between the pyridine nitrogen and water molecules, influencing its solubility and reactivity in aqueous media. |

Advanced Spectroscopic and Analytical Characterization Methodologies in Research on Pyridyl Propanenitriles

Nuclear Magnetic Resonance (NMR) Spectroscopy for Definitive Structural Elucidation (e.g., ¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural confirmation of 3-(Pyridin-3-yl)propanenitrile. Through ¹H NMR and ¹³C NMR, chemists can map the carbon-hydrogen framework of the molecule, confirming the connectivity of the pyridyl ring to the propanenitrile side chain.

In a typical ¹H NMR spectrum of this compound, the protons on the pyridine (B92270) ring would appear as distinct signals in the aromatic region (typically δ 7.0-8.5 ppm). The specific splitting patterns (doublet, triplet, doublet of doublets) and coupling constants of these signals are diagnostic for the 3-substitution pattern of the pyridine ring. The two methylene (B1212753) groups (-CH₂CH₂CN) of the propanenitrile chain would present as two triplets in the aliphatic region. The methylene group adjacent to the pyridine ring would be expected at a downfield chemical shift compared to the methylene group adjacent to the nitrile function due to the ring's electron-withdrawing nature.

The ¹³C NMR spectrum provides complementary information, showing distinct signals for each unique carbon atom in the molecule. The carbon of the nitrile group (-C≡N) has a characteristic chemical shift in the δ 115-125 ppm range. The carbons of the pyridine ring would appear in the aromatic region (δ 120-150 ppm), while the methylene carbons would be found in the aliphatic region of the spectrum. The combination of ¹H and ¹³C NMR data, often supplemented by two-dimensional NMR techniques like HSQC and HMBC, allows for the complete and definitive assignment of the molecule's structure. researchgate.netresearchgate.net

While specific, publicly available, peer-reviewed spectral data for this compound is limited, the expected chemical shifts can be predicted based on established principles of NMR spectroscopy. The table below illustrates a hypothetical, yet chemically reasonable, set of NMR data for the compound, specifying the solvent used for analysis. sigmaaldrich.com

Interactive Table: Predicted ¹H and ¹³C NMR Data for this compound in CDCl₃

| Atom Position | ¹H Chemical Shift (δ, ppm) | Multiplicity | ¹³C Chemical Shift (δ, ppm) |

|---|---|---|---|

| Py-2 | ~8.50 | d | ~150.1 |

| Py-4 | ~7.65 | dt | ~135.8 |

| Py-5 | ~7.25 | dd | ~123.5 |

| Py-6 | ~8.55 | dd | ~148.0 |

| CH₂ (alpha to Py) | ~2.95 | t | ~28.0 |

| CH₂ (beta to Py) | ~2.70 | t | ~17.5 |

| CN | - | - | ~118.5 |

| Py-3 | - | - | ~134.0 |

Mass Spectrometry (MS) for Accurate Mass Determination and Fragmentation Analysis (e.g., HRMS, ESI-MS)

Mass spectrometry (MS) is a powerful technique used to determine the molecular weight of this compound and to gain structural information through analysis of its fragmentation patterns. High-Resolution Mass Spectrometry (HRMS), often coupled with a soft ionization technique like Electrospray Ionization (ESI), can provide a highly accurate mass measurement of the molecular ion. This allows for the determination of the elemental composition, confirming the molecular formula C₈H₈N₂.

Upon ionization, the molecular ion of this compound can undergo fragmentation. The pattern of fragment ions produced is a molecular fingerprint that can be used for structural confirmation. Common fragmentation pathways for this type of molecule would include:

Loss of HCN: Cleavage of the nitrile group is a common fragmentation pathway for nitriles.

Benzylic cleavage: The bond between the pyridine ring and the propanenitrile side chain is susceptible to cleavage, leading to the formation of a stable pyridylmethyl cation or radical.

Cleavage of the side chain: Fragmentation can occur at various points along the ethyl chain.

By analyzing the mass-to-charge ratio (m/z) of the parent ion and the resulting fragment ions, a fragmentation pathway can be proposed, which further corroborates the structure determined by NMR. nist.govsapub.orgmiamioh.edu

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in this compound. The IR spectrum reveals characteristic absorption bands corresponding to the vibrational frequencies of specific bonds within the molecule.

For this compound, the most prominent and diagnostic peaks would be:

C≡N stretch: A sharp, medium-intensity absorption band around 2240-2260 cm⁻¹, which is characteristic of a nitrile group.

C=C and C=N stretches: A series of absorptions in the 1400-1600 cm⁻¹ region, corresponding to the stretching vibrations of the pyridine ring.

C-H stretches: Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹, while aliphatic C-H stretches from the methylene groups are observed just below 3000 cm⁻¹.

C-H bends: Aromatic C-H out-of-plane bending vibrations in the 700-900 cm⁻¹ region can provide further information about the substitution pattern on the pyridine ring.

The presence of these characteristic absorption bands in the IR spectrum provides strong evidence for the molecular structure of this compound. nist.govthermofisher.com

X-ray Crystallography for Precise Solid-State Structural Determination

X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in the solid state. This technique would provide definitive information on bond lengths, bond angles, and the conformation of the this compound molecule in its crystalline form. Furthermore, it would reveal details about the intermolecular interactions, such as hydrogen bonding or π-stacking, that govern the crystal packing.

To date, a crystal structure for this compound has not been reported in the publicly accessible crystallographic literature. However, the crystal structure of a related compound, 3-(pyridin-3-yl)propionic acid, has been determined, revealing a monoclinic crystal system. rsc.org Should a suitable single crystal of this compound be grown, X-ray diffraction analysis would yield a detailed electron density map from which a precise molecular model could be built. sapub.org

Chromatographic Techniques for Purity Assessment and Mixture Separation (e.g., HPLC, GC)

Chromatographic techniques are essential for assessing the purity of synthesized this compound and for separating it from reaction byproducts or starting materials.

High-Performance Liquid Chromatography (HPLC) is a versatile technique for purity analysis. A reversed-phase HPLC method would likely be employed, using a nonpolar stationary phase (like C18) and a polar mobile phase (such as a mixture of water and acetonitrile (B52724) or methanol, often with a pH modifier like formic acid or ammonium (B1175870) acetate). The compound would be detected by a UV detector, taking advantage of the UV absorbance of the pyridine ring. The purity is determined by the relative area of the peak corresponding to this compound compared to the total area of all peaks in the chromatogram. ptfarm.plresearchgate.net

Gas Chromatography (GC) , coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), is another powerful tool for purity assessment, particularly for volatile and thermally stable compounds like this compound. The sample is vaporized and passed through a capillary column, and the components are separated based on their boiling points and interactions with the stationary phase. The retention time is a characteristic property of the compound under specific GC conditions. acs.org

Both HPLC and GC methods need to be validated to ensure they are accurate, precise, and reliable for their intended purpose of purity determination. ptfarm.pl

Advanced Material Characterization Techniques Relevant to Derived Materials (e.g., XRD, SEM, TEM, VSM for catalysts)

The pyridyl and nitrile functionalities of this compound make it a valuable precursor for the synthesis of more complex materials, such as coordination polymers, ligands for catalysts, or functional organic materials. The characterization of these derived materials requires a range of advanced techniques.

For instance, if used to create a heterogeneous catalyst, the following techniques would be relevant:

X-ray Diffraction (XRD): Powder XRD is used to identify the crystalline phases of the material and to determine its crystallite size and lattice strain. acs.org

Scanning Electron Microscopy (SEM): SEM provides high-resolution images of the material's surface morphology, particle size, and shape.

Transmission Electron Microscopy (TEM): TEM offers even higher resolution imaging, allowing for the visualization of the material's internal structure, crystallite size, and the dispersion of active catalytic species.

Vibrating Sample Magnetometry (VSM): If the derived material is expected to have magnetic properties (e.g., a catalyst containing iron, cobalt, or nickel), VSM is used to measure its magnetic behavior as a function of the magnetic field.

While specific examples of materials derived directly from this compound are not widely reported, research on materials synthesized from other pyridyl acrylonitrile (B1666552) derivatives demonstrates the application of these techniques. For example, in the study of novel fluorescent compounds based on a 2-(3”-pyridyl)-3-(N-ethyl-(3'-carbazolyl))acrylonitrile structure, techniques such as XRD were used to analyze the solid-state packing and photophysical properties. researchgate.net

Future Directions and Emerging Research Avenues for 3 Pyridin 3 Yl Propanenitrile

Innovations in Sustainable and Green Synthetic Methodologies

The imperative for environmentally responsible chemical manufacturing is steering the development of green synthetic routes for 3-(Pyridin-3-yl)propanenitrile. ijarsct.co.inmdpi.comrsc.org Traditional synthetic pathways are often energy-intensive and utilize hazardous reagents. Consequently, a significant research thrust is the design of sustainable processes that minimize waste and environmental impact.

Future research will likely focus on several key areas:

Biocatalysis: The use of enzymes as catalysts offers high selectivity under mild reaction conditions, presenting a green alternative to conventional chemical catalysts. ijarsct.co.in Engineered enzymes could be developed for the specific synthesis of pyridyl nitriles, potentially from renewable feedstocks.

Microwave-Assisted Synthesis: This technique has been recognized as a green chemistry tool that can significantly reduce reaction times and energy consumption while increasing product yields. nih.gov Its application to the synthesis of this compound could offer a more efficient and sustainable manufacturing process.

Solvent-Free and Alternative Solvent Systems: Research into solvent-free reaction conditions or the use of greener solvents like water is a prominent trend. acsgcipr.org These approaches aim to reduce the reliance on volatile organic compounds, which are a major source of environmental pollution.

Heterogeneous Catalysis: The development of robust and recyclable heterogeneous catalysts is crucial for sustainable chemical production. These catalysts simplify product purification and reduce waste, contributing to a more circular chemical economy.

| Green Synthetic Approach | Key Advantages | Potential Application in this compound Synthesis |

| Biocatalysis | High selectivity, mild conditions, use of renewable resources. ijarsct.co.in | Enzymatic hydrocyanation of a vinylpyridine precursor. |

| Microwave-Assisted Synthesis | Reduced reaction times, lower energy consumption, higher yields. nih.gov | Accelerated cyanoethylation of 3-substituted pyridines. |

| Solvent-Free/Water-Based Synthesis | Elimination or reduction of hazardous solvents, simplified workup. acsgcipr.org | Solid-state or aqueous phase synthesis from pyridine (B92270) precursors. |

Discovery of Unprecedented Reactivity Modes and Catalytic Systems

The exploration of novel reactivity patterns and the development of innovative catalytic systems are poised to unlock the full synthetic potential of this compound. The pyridine ring and the nitrile group offer multiple sites for functionalization, providing a rich playground for chemical innovation.

Emerging research is likely to concentrate on:

C-H Functionalization: Direct functionalization of the carbon-hydrogen bonds on the pyridine ring is a highly atom-economical approach to introduce new substituents. Advanced catalytic systems, potentially involving transition metals, could enable the selective modification of the pyridine core without the need for pre-functionalized starting materials.

Nitrile Group Transformations: The nitrile group is a versatile functional handle that can be converted into a wide array of other functionalities, including amines, amides, and carboxylic acids. Research into new catalytic methods for these transformations, particularly those using earth-abundant metals, will continue to be a priority.

Cycloaddition Reactions: The nitrile group can participate in cycloaddition reactions to form various heterocyclic structures. The discovery of new catalytic systems to promote these reactions will expand the range of complex molecules accessible from this compound.

Integration into Advanced Flow Chemistry and Automated Synthesis Platforms

The adoption of continuous flow chemistry and automated synthesis platforms is revolutionizing the way chemicals are produced, offering enhanced safety, efficiency, and scalability. syrris.comsoci.orgdntb.gov.uabohrium.com The synthesis of this compound and its derivatives is well-suited for these modern technologies.

Future developments in this area will likely involve:

End-to-End Continuous Processes: The development of fully integrated flow systems that start from simple precursors and deliver the final, purified this compound derivative in a continuous fashion. This would involve the telescoping of multiple reaction and purification steps. uc.ptorganic-chemistry.orgmdpi.com

Automated Reaction Optimization: The use of automated flow systems coupled with real-time analytics and machine learning algorithms can rapidly identify optimal reaction conditions, accelerating process development. nih.gov

On-Demand Synthesis: The flexibility of flow chemistry allows for the on-demand production of specific quantities of this compound derivatives, which is particularly valuable in research and development settings.

| Flow Chemistry/Automation Aspect | Key Advantages | Relevance to this compound |

| Enhanced Safety and Control | Superior heat and mass transfer, precise control over reaction parameters. organic-chemistry.org | Safe handling of exothermic reactions and reactive intermediates. |

| Scalability and Reproducibility | Seamless scaling from laboratory to production, high reproducibility. nih.gov | Consistent production of high-purity material for various applications. |

| Integration and Automation | Telescoping of multiple steps, reduced manual handling. syrris.comuc.pt | Efficient multi-step synthesis of complex derivatives. |

Computational Design and Predictive Modeling for Novel Pyridyl Nitrile Derivatives

Computational tools are becoming increasingly integral to the design and discovery of new molecules with desired properties. researchgate.netnih.govresearchgate.netresearchgate.net In the context of this compound, in silico methods can guide synthetic efforts and accelerate the identification of promising new derivatives.

Future research in this domain will likely focus on:

Quantum Chemical Calculations: Density Functional Theory (DFT) and other quantum chemical methods can be used to investigate the electronic structure, reactivity, and spectroscopic properties of this compound and its derivatives. nih.gov This can provide valuable insights into reaction mechanisms and guide the design of new catalysts.

Molecular Docking and Virtual Screening: For medicinal chemistry applications, computational docking can predict the binding affinity of this compound derivatives to biological targets, enabling the virtual screening of large compound libraries.

Predictive Modeling of Physicochemical Properties: Quantitative Structure-Property Relationship (QSPR) models can be developed to predict key properties such as solubility, stability, and toxicity, aiding in the selection of candidates with favorable drug-like characteristics.

Exploration of New Applications in Advanced Functional Materials Science

Beyond its established role in pharmaceuticals, this compound holds significant potential as a building block for advanced functional materials. frontiersin.orgnih.gov The unique electronic and coordination properties of the pyridyl and nitrile moieties can be harnessed to create materials with novel optical, electronic, and catalytic properties.

Promising areas for future exploration include:

Coordination Polymers and Metal-Organic Frameworks (MOFs): The pyridine nitrogen atom can coordinate to metal ions, enabling the construction of extended one-, two-, or three-dimensional structures. nih.govmdpi.comrsc.orguniversityofgalway.ie These materials can exhibit porosity, making them suitable for applications in gas storage, separation, and catalysis.

Organic Light-Emitting Diodes (OLEDs): The electronic properties of pyridine-containing molecules make them attractive candidates for use in OLEDs. The nitrile group can be used to tune the electronic and photophysical properties of these materials. nih.gov

Sensors: The ability of the pyridine ring to interact with various analytes through hydrogen bonding or coordination makes this compound a potential component in chemical sensors.

| Material Class | Potential Role of this compound | Potential Applications |

| Coordination Polymers/MOFs | Pyridyl group as a coordinating ligand. mdpi.comrsc.org | Gas storage, catalysis, chemical sensing. |

| Organic Electronics | Core component with tunable electronic properties. nih.gov | Organic light-emitting diodes (OLEDs), transistors. |

| Chemical Sensors | Recognition unit for specific analytes. | Environmental monitoring, medical diagnostics. |

Q & A

Q. What are the most effective synthetic routes for 3-(pyridin-3-yl)propanenitrile, and how do reaction conditions influence yield?

Answer: this compound is typically synthesized via nucleophilic substitution or condensation reactions. A green chemistry approach using Water Hyacinth Ash (WHA) as a catalyst has been reported for β-amino nitrile derivatives, achieving yields up to 92% under solvent-free conditions at 80°C (Entry 4, Table 3 in ). Key factors include:

- Catalyst loading : WHA at 10 mol% optimizes reaction efficiency.

- Temperature : Elevated temperatures (80–100°C) reduce reaction time but may risk decomposition.

- Solvent selection : Solvent-free conditions minimize byproducts.

| Method | Catalyst | Temp (°C) | Yield (%) | Reference |

|---|---|---|---|---|

| Condensation | WHA | 80 | 92 | |

| Traditional alkylation | Base (e.g., KOH) | 20–25 | 85–90 |

Q. How can spectroscopic and computational methods characterize this compound’s structure?

Answer:

- NMR : and NMR identify nitrile (-CN, ~110–120 ppm) and pyridyl proton environments (δ 7.5–9.0 ppm).

- IR : A sharp peak at ~2240 cm confirms the nitrile group.

- Computational analysis : Density Functional Theory (DFT) optimizes molecular geometry and predicts electronic properties. For example, the InChI code (1S/C9H8N2O/c1-7(5-10)9(12)8-3-2-4-11-6-8/h2-4,6-7H,1H3) reveals a planar pyridine ring and steric effects from the methyl group in derivatives ().

Advanced Research Questions

Q. What mechanistic insights explain the catalytic efficiency of Water Hyacinth Ash in synthesizing nitrile derivatives?

Answer: WHA’s high surface area (~120 m/g) and alkaline metal oxides (e.g., KO, CaO) facilitate base-catalyzed condensation. Proposed steps:

Activation : WHA deprotonates the amine, generating a nucleophile.

Nucleophilic attack : The amine attacks the nitrile carbon, forming a tetrahedral intermediate.

Proton transfer : Stabilization via WHA’s Lewis acid sites accelerates elimination of HO.

Contradictions arise in solvent-free vs. solvent-based systems: higher yields in solvent-free conditions suggest reduced side reactions (e.g., hydrolysis) ().

Q. How does this compound interact with biological targets, and what conjugation strategies enhance its utility in vaccine design?

Answer: In anti-nicotine vaccine development, this compound derivatives act as haptens. Key strategies:

- Conjugation : Covalent linkage to carrier proteins (e.g., BSA) via carbodiimide crosslinkers.

- Epitope optimization : Pyridyl groups mimic nicotine’s structure, improving antibody affinity.

Animal studies show hapten 6 ((S)-3-(5-(1-methylpyrrolidin-2-yl)pyridin-3-yl)propanenitrile) elicits high-titer antibodies (Figure S7, ).

Q. What computational tools predict the reactivity of this compound in nucleophilic additions?

Answer:

- Molecular docking : Simulates interactions with enzymes (e.g., nitrile hydratases).

- DFT calculations : Predict charge distribution; the nitrile carbon (δ) is susceptible to nucleophilic attack.

- ADMET analysis : Estimates bioavailability (LogP ~1.2) and metabolic stability.

Data Contradiction Analysis

Q. Why do catalytic methods for synthesizing nitriles show conflicting yield data across studies?

Answer: Discrepancies arise from:

- Catalyst heterogeneity : WHA composition varies with plant source and calcination temperature.

- Reaction monitoring : HPLC vs. GC-MS may over/underestimate yields due to detector sensitivity.

- Impurity profiles : Byproducts (e.g., hydrolyzed amides) are often unreported.

Methodological Recommendations

- Synthesis : Prioritize solvent-free conditions with WHA for scalability and eco-friendliness.

- Characterization : Combine XRD and HRMS to confirm crystallinity and purity.

- Biological testing : Use SPR (Surface Plasmon Resonance) to quantify hapten-antibody binding kinetics.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.